molecular formula C10H7NS B8549148 4H-thieno[3,2-b]indole

4H-thieno[3,2-b]indole

Cat. No. B8549148
M. Wt: 173.24 g/mol
InChI Key: OSHOYFUNCSYTDD-UHFFFAOYSA-N
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Patent
US07541736B2

Procedure details

5.0 g of 2-(2′-azido-phenyl)-thiophene (B′) was dissolved in 100 ml of ortho-dichlorobenzene and the solution was refluxed at 180° C. for 12 hours. After the reaction was completed, the resulting solution was dried and purified by column chromatography using toluene. Finally, 3.12 g (yield: 77%) of 4H-thieno[3,2-b]indole (C′) was obtained.
Name
2-(2′-azido-phenyl)-thiophene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)=[N+]=[N-]>ClC1C=CC=CC=1Cl>[S:11]1[C:10]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[NH:1][C:14]=2[CH:13]=[CH:12]1

Inputs

Step One
Name
2-(2′-azido-phenyl)-thiophene
Quantity
5 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=CC=C1)C=1SC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solution was dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2NC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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